molecular formula C26H19NS3 B12602234 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole CAS No. 917561-60-5

9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole

Cat. No.: B12602234
CAS No.: 917561-60-5
M. Wt: 441.6 g/mol
InChI Key: QTLRIURSBTVHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a carbazole core substituted with thiophene units, which are sulfur-containing heterocycles. The unique structure of this compound makes it of significant interest in various fields of scientific research, including organic electronics, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the carbazole core and the thiophene units. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or DMF (dimethylformamide). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or carbazole rings .

Mechanism of Action

The mechanism of action of 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole involves its interaction with molecular targets through its electronic properties. The thiophene units and the carbazole core can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules or materials. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .

Properties

CAS No.

917561-60-5

Molecular Formula

C26H19NS3

Molecular Weight

441.6 g/mol

IUPAC Name

9-ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole

InChI

InChI=1S/C26H19NS3/c1-2-27-20-7-4-3-6-18(20)19-16-17(9-10-21(19)27)22-11-12-25(29-22)26-14-13-24(30-26)23-8-5-15-28-23/h3-16H,2H2,1H3

InChI Key

QTLRIURSBTVHJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5)C6=CC=CC=C61

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.